Cas no 1044767-39-6 (1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol)

1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-ol is a fluorinated piperidine derivative characterized by its unique structural features, including a 3-fluoro-4-methoxyphenylmethyl substituent and a hydroxyl group at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The presence of both fluorine and methoxy groups enhances its electronic and steric properties, which may influence binding affinity and metabolic stability in drug design. Its well-defined structure and synthetic accessibility make it a valuable candidate for further exploration in the development of receptor-targeted therapeutics.
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol structure
1044767-39-6 structure
商品名:1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol
CAS番号:1044767-39-6
MF:C13H18FNO2
メガワット:239.285927295685
CID:5069328

1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol 化学的及び物理的性質

名前と識別子

    • 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol
    • 1-(3-fluoro-4-methoxybenzyl)piperidin-3-ol
    • インチ: 1S/C13H18FNO2/c1-17-13-5-4-10(7-12(13)14)8-15-6-2-3-11(16)9-15/h4-5,7,11,16H,2-3,6,8-9H2,1H3
    • InChIKey: OKMSEIGDLVJSFK-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC(=C1)CN1CCCC(C1)O)OC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 240
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 32.7

1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1908-2090-0.25g
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol
1044767-39-6 95%+
0.25g
$694.0 2023-09-07
Life Chemicals
F1908-2090-0.5g
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol
1044767-39-6 95%+
0.5g
$731.0 2023-09-07
Life Chemicals
F1908-2090-10g
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol
1044767-39-6 95%+
10g
$3532.0 2023-09-07
Life Chemicals
F1908-2090-1g
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol
1044767-39-6 95%+
1g
$770.0 2023-09-07
TRC
F143411-500mg
1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-ol
1044767-39-6
500mg
$ 435.00 2022-06-05
Life Chemicals
F1908-2090-5g
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol
1044767-39-6 95%+
5g
$2525.0 2023-09-07
Life Chemicals
F1908-2090-2.5g
1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol
1044767-39-6 95%+
2.5g
$1679.0 2023-09-07
TRC
F143411-100mg
1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-ol
1044767-39-6
100mg
$ 115.00 2022-06-05
TRC
F143411-1g
1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-3-ol
1044767-39-6
1g
$ 680.00 2022-06-05

1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol 関連文献

1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-olに関する追加情報

Introduction to 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol (CAS No. 1044767-39-6)

1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol, identified by its CAS number 1044767-39-6, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a fluoro substituent at the 3-position and a methoxy group at the 4-position of the phenyl ring, contribute to its unique chemical properties and biological interactions. These modifications enhance its pharmacological profile, making it a valuable scaffold for drug discovery and development.

The synthesis of 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol involves a series of well-established organic reactions that highlight the expertise required in medicinal chemistry. The introduction of the piperidine ring into the molecular structure is achieved through nucleophilic substitution or condensation reactions, depending on the synthetic route chosen. The fluorine atom, a key structural feature, is often incorporated via halogen exchange or direct fluorination techniques. These synthetic strategies not only demonstrate the versatility of modern organic chemistry but also underscore the importance of precision in constructing complex molecular architectures.

In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives due to their favorable pharmacokinetic properties and ability to modulate various biological targets. The fluoro and methoxy substituents in 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol play crucial roles in influencing its binding affinity and selectivity towards therapeutic targets. For instance, the fluorine atom can enhance metabolic stability and binding interactions with certain enzymes and receptors, while the methoxy group can improve solubility and bioavailability.

The compound has garnered attention in academic research for its potential applications in treating neurological disorders. Piperidine derivatives are known to interact with neurotransmitter systems, making them candidates for drugs targeting conditions such as depression, anxiety, and cognitive impairments. Preliminary studies have suggested that 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol may exhibit anxiolytic and antidepressant effects by modulating serotonin receptors. These findings are particularly intriguing given the increasing demand for novel therapeutic agents that offer improved efficacy and reduced side effects compared to existing treatments.

Beyond its neurological applications, this compound has shown promise in other therapeutic areas as well. Its structural motif is reminiscent of several approved drugs that target central nervous system disorders, suggesting that it could be a valuable intermediate in the development of new medications. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system (CNS) diseases, where blood-brain barrier penetration is often a significant challenge.

The role of computational chemistry in optimizing 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol cannot be overstated. Advanced computational methods such as molecular docking, quantum mechanics simulations, and machine learning algorithms have enabled researchers to predict binding affinities, optimize molecular structures, and identify potential lead compounds with remarkable accuracy. These tools have accelerated the drug discovery process by allowing virtual screening of large libraries of compounds followed by experimental validation.

In conclusion, 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol represents a compelling example of how structural modifications can enhance pharmacological properties. Its synthesis showcases the ingenuity of medicinal chemists in designing molecules with tailored biological activities. The ongoing research into its potential therapeutic applications highlights its significance as a scaffold for developing novel treatments for neurological disorders and other conditions. As our understanding of biological systems continues to evolve, compounds like this one will undoubtedly play a pivotal role in shaping future therapeutic strategies.

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